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molecular formula C7H7NaO3S B1324499 Sodium 4-methoxybenzene-1-sulfinate CAS No. 6462-50-6

Sodium 4-methoxybenzene-1-sulfinate

Cat. No. B1324499
M. Wt: 194.19 g/mol
InChI Key: JZEDOEPVMYKFAB-UHFFFAOYSA-M
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Patent
US06077864

Procedure details

Sodiumiodide (21.76 grams, 145.2 mmol) and 4-methoxybenzenesulfonyl chloride (10.0 grams, 48.39 mmol) were combined in dry acetone (dried over MgSO4 and filtered) (200 ml) and stirred at room temperature overnight. Collected fine white solids via suction filtration. Dried on high vacuum giving 9.11 grams of sodium 4-methoxybenzenesulfinate as a pale yellow fine powder (97% yield).
Quantity
21.76 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[Na+:2].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1>CC(C)=O>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([O-:13])=[O:12])=[CH:9][CH:10]=1.[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
21.76 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collected fine white solids
FILTRATION
Type
FILTRATION
Details
via suction filtration
CUSTOM
Type
CUSTOM
Details
Dried on high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 9.11 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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